Lipophilicity Advantage: Predicted LogP of Ethyl Ester vs. Gabapentin
The ethyl ester modification significantly increases lipophilicity compared to the parent gabapentin. While experimentally determined LogP values for the exact free base are not widely published, computational predictions (ALOGPS 2.1) indicate a LogP of approximately 1.8 for Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate versus -1.1 for gabapentin, representing a ~790-fold increase in theoretical partition coefficient [1]. This physicochemical shift is consistent with the known design principles of gabapentin enacarbil and other prodrugs, where esterification masks the carboxylate group to enhance passive membrane diffusion [2].
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ~1.8 (free base) |
| Comparator Or Baseline | Gabapentin: LogP -1.1 |
| Quantified Difference | ~2.9 log units (approximately 790-fold increase in lipophilicity) |
| Conditions | Computational prediction using ALOGPS 2.1; experimental validation pending. |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes, a critical factor for CNS-targeted research where gabapentin's low brain penetration limits utility.
- [1] Virtual Computational Chemistry Laboratory. (2025). ALOGPS 2.1 LogP prediction for Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate. View Source
- [2] Cundy, K. C., et al. (2004). XP13512 [(±)-1-([(α-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. View Source
